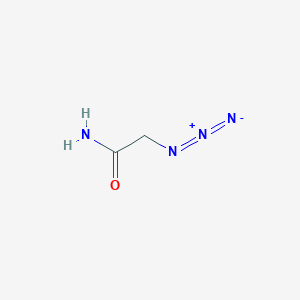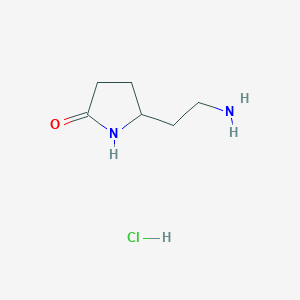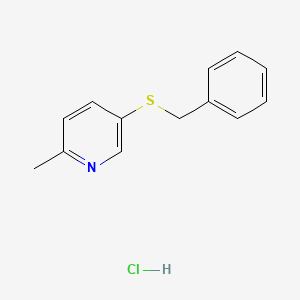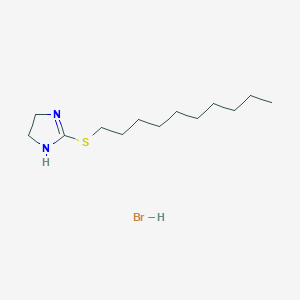
Azidoacetamida
Descripción general
Descripción
Azidoacetamide is a small organic compound . It is the smallest compound of the neutral organic azides whose crystal structures have been determined . It has been used in the synthesis of azidoacetamido-functionalized Pse derivatives as part of a search for Pse-derived metabolic labeling reagents .
Synthesis Analysis
The synthesis of azidoacetamido-functionalized Pse derivatives was initiated with d-glucose (Glc), which served as a cost-effective chiral pool starting material . Key synthetic steps involve the conversion of C1 of Glc into the terminal methyl group of Pse, and inverting deoxyaminations at C3 and C5 of Glc followed by backbone elongation with a three-carbon unit using the Barbier reaction .Molecular Structure Analysis
Azidoacetamide is almost planar, excluding H atoms . The N—N bond lengths of 1.130 have been reported .Chemical Reactions Analysis
The thermal decomposition of 2-azidoacetamide has been studied by matrix-isolation infrared spectroscopy and real-time ultraviolet photoelectron spectroscopy . N2, CH2NH, HNCO, CO, NH3, and HCN are observed as high-temperature decomposition products, while at lower temperatures, the novel imine intermediate H2NCOCHNH is observed .Physical And Chemical Properties Analysis
Azidoacetamide has a molecular weight of 100.08 g/mol . It has a topological polar surface area of 57.4 Ų .Aplicaciones Científicas De Investigación
Síntesis electroquímica
La azidoacetamida desempeña un papel crucial en la síntesis electroquímica de azidoacetamidas vicinales . Este enfoque ecológico y eficiente presenta condiciones suaves y un amplio alcance de sustratos, sin el uso de ningún oxidante químico o catalizador de metales de transición . Las azidoacetamidas vicinales obtenidas se pueden convertir convenientemente en varios otros derivados de diamina vicinal .
Transformaciones orgánicas
El grupo azida en this compound sirve como un sintón versátil en diversas transformaciones orgánicas, especialmente en las aplicaciones de la química click . El radical azida generalmente se genera mediante la reducción de azidas electrofílicas como el azidoiodano o la oxidación de azidas nucleofílicas .
Descomposición térmica
La descomposición térmica de la 2-azidoacetamida se ha estudiado mediante espectroscopia infrarroja de aislamiento en matriz y espectroscopia fotoelectrónica ultravioleta en tiempo real . El nuevo intermedio imina H2NCOCHNH se observa en los experimentos IR de aislamiento en matriz . La identidad de este intermedio se confirma tanto por cálculos de orbitales moleculares ab initio de su espectro IR como por la dependencia de la temperatura y la distribución de los productos en los estudios de espectroscopia fotoelectrónica (PES) e IR .
Síntesis de heterociclos
La this compound se utiliza en la síntesis de heterociclos . El estudio de los mecanismos de descomposición térmica de las azidas orgánicas es de considerable interés tanto desde un punto de vista fundamental como debido a los importantes roles que desempeñan dichas azidas en la síntesis de heterociclos .
Procesos biológicos y farmacéuticos
La this compound se utiliza en procesos biológicos y farmacéuticos . Las azidas orgánicas, incluida la this compound, desempeñan papeles importantes en estos procesos .
Preparación de materiales semiconductores
La this compound se utiliza en la preparación de materiales semiconductores . Las azidas orgánicas se utilizan en la preparación de estos materiales .
Materiales de alta densidad de energía
La this compound se utiliza como materiales de alta densidad de energía utilizados en propelentes sólidos y explosivos . Las azidas orgánicas, incluida la this compound, se utilizan en estas aplicaciones .
Cicloadición 1,3-dipolar con cicloalquinos
La this compound se utiliza en la cicloadición 1,3-dipolar con cicloalquinos, lo que lleva a la formación de un triazol estable . Esta es una de las aplicaciones más importantes de los cicloalquinos .
Mecanismo De Acción
Target of Action
Azidoacetamide, also known as 2-azidoacetamide, primarily targets the cell-surface-associated glycans or glycoproteins of Gram-negative and Gram-positive bacteria . These targets play a significant role in bacterial virulence, making azidoacetamide a potential tool in combating bacterial infections .
Mode of Action
Azidoacetamide interacts with its targets through a process known as metabolic labeling . This involves the compound incorporating itself into the structure of the target molecules, thereby altering their function . The exact nature of these changes is currently under investigation, but it is believed that azidoacetamide’s interaction with its targets disrupts their normal function, potentially reducing their virulence .
Biochemical Pathways
The biochemical pathways affected by azidoacetamide involve the synthesis of pseudaminic acid (Pse) , a significant prokaryotic monosaccharide found in important Gram-negative and Gram-positive bacteria . Azidoacetamide, being an azidoacetamido-functionalized Pse derivative, can interfere with these pathways, affecting the downstream production of cell-surface-associated glycans or glycoproteins .
Result of Action
The molecular and cellular effects of azidoacetamide’s action primarily involve the disruption of normal bacterial function. By incorporating itself into the structure of cell-surface-associated glycans or glycoproteins, azidoacetamide can alter their function and potentially reduce their virulence . This can lead to a decrease in the bacteria’s ability to cause infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azidoacetamide is a versatile compound that has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of organic solvents. In addition, it is relatively stable and does not require special handling or storage conditions. However, it can be toxic if inhaled or ingested, and it can react with certain metals, such as copper and zinc.
Direcciones Futuras
Azidoacetamide has a wide range of potential future applications. It could be used in the development of novel drug delivery systems, or in the study of cellular metabolism. It could also be used in the development of new antibiotics, or in the study of enzyme inhibition. In addition, azidoacetamide could be used in the development of new materials, or in the study of protein synthesis.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that Azidoacetamide can undergo thermal decomposition . The decomposition of Azidoacetamide has been studied using matrix-isolation infrared spectroscopy and real-time ultraviolet photoelectron spectroscopy
Cellular Effects
It is known that Azidoacetamide can undergo thermal decomposition, which could potentially influence cell function
Molecular Mechanism
The molecular mechanism of Azidoacetamide involves its thermal decomposition . During this process, several products are formed, including N2, CH2NH, HNCO, CO, NH3, and HCN . At lower temperatures, a novel imine intermediate, H2NCOCH=NH, is observed . The formation and decomposition of this intermediate are consistent with the observed results and estimated activation energies based on pathway calculations .
Temporal Effects in Laboratory Settings
The effects of Azidoacetamide over time in laboratory settings are primarily related to its thermal decomposition . Information on Azidoacetamide’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Propiedades
IUPAC Name |
2-azidoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O/c3-2(7)1-5-6-4/h1H2,(H2,3,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEYOUBBHRYDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390564 | |
| Record name | 2-azido-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1816-91-7 | |
| Record name | NSC56315 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-azido-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-azidoacetamide?
A1: 2-Azidoacetamide (also referred to as azidoacetamide) has the molecular formula C2H4N4O and a molecular weight of 100.08 g/mol. [] Its structure, determined via X-ray crystallography, reveals a nearly planar conformation excluding hydrogen atoms. The azide group exhibits characteristic N—N bond lengths of 1.130 (2) and 1.231 (2) A, indicative of a resonance effect. [] Further spectroscopic characterization, including IR and UV-Vis, could provide more insights into its vibrational and electronic properties.
Q2: How does the presence of the amide group in 2-azidoacetamide influence its reactivity?
A2: The amide group plays a crucial role in the reactivity of 2-azidoacetamide, particularly in enantioselective C(sp3)-H amination reactions. Mechanistic studies suggest that the amide enables initial bidentate coordination of 2-azidoacetamides to chiral-at-metal ruthenium catalysts. [] This coordination is believed to be key for achieving high enantioselectivity in the formation of chiral imidazolidin-4-ones. []
Q3: What are the potential applications of 2-azidoacetamide in organic synthesis?
A3: 2-Azidoacetamide serves as a versatile building block in organic synthesis. It can undergo various transformations, including:
- Enantioselective C(sp3)-H amination: Reacting with chiral-at-metal ruthenium catalysts yields chiral imidazolidin-4-ones, important heterocyclic compounds in medicinal chemistry. []
- Formation of nitrogen heterocycles: Under Vilsmeier conditions, 2-azidoacetophenones are converted to 5-aryloxazole-4-carboxaldehydes through an unusual attack of the azide by in-situ generated iminium species. []
- Synthesis of vicinal diamines: Electrochemical conversion of 2-azidoacetamide provides access to vicinal azidoacetamides, which can be further transformed into various vicinal diamines. [] These diamines are valuable structural motifs found in numerous bioactive compounds.
- Synthesis of glycoconjugates: N-(β-Glycopyranosyl)azidoacetamides, synthesized from β-glycopyranosylamines, mimic the GlcNAc‐Asn linkage in glycoproteins. [] These molecules have potential applications in glycobiology and drug discovery.
Q4: How does 2-azidoacetamide participate in 1,3-dipolar cycloaddition reactions, and how can its reactivity be enhanced?
A4: 2-Azidoacetamide readily undergoes 1,3-dipolar cycloaddition reactions with alkynes, specifically strained cycloalkynes. [, , ] The reaction rate can be significantly enhanced by integrating strain and electronic tuning in the alkyne component. For example, the introduction of a nitrogen atom in the cyclooctyne framework, as seen in 2-azabenzo-benzocyclooctyne (ABC), promotes favorable n→π* interactions and hydrogen bonding with 2-azidoacetamide, leading to faster cycloaddition compared to dibenzocyclooctyne (DIBO). [] This highlights the potential for tailoring alkyne structures to achieve desired reactivity profiles.
Q5: What are the thermal decomposition products of 2-azidoacetamide, and what key intermediate has been identified?
A5: Thermal decomposition of 2-azidoacetamide produces N2, CH2NH, HNCO, CO, NH3, and HCN as high-temperature products. [, ] Matrix-isolation infrared spectroscopy and ultraviolet photoelectron spectroscopy studies revealed the formation of a novel imine intermediate, H2NCOCH=NH, at lower temperatures. [, ] This finding is supported by ab initio calculations and provides valuable insights into the decomposition mechanism of 2-azidoacetamide.
Q6: Can 2-azidoacetamide be used in click chemistry applications?
A6: Yes, 2-azidoacetamide is a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. [, ] This reaction allows for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, which can be further elaborated into complex molecules. [] This approach has been employed in the preparation of novel 1H-1,2,3-triazole derivatives with potential biological activities. []
Q7: What is known about the environmental impact and degradation of 2-azidoacetamide?
A7: Currently, there is limited research available specifically addressing the environmental impact and degradation pathways of 2-azidoacetamide. Given its potential applications and the increasing focus on green chemistry, future studies should investigate its ecotoxicological profile and potential for biodegradation. Exploring alternative solvents, catalysts, and synthetic routes could further minimize any negative environmental impact associated with its production and use.
Q8: Are there any computational studies that have been conducted on 2-azidoacetamide?
A8: Yes, computational chemistry has been employed to study 2-azidoacetamide. DFT calculations have been used to investigate the mechanism of its enantioselective C(sp3)-H amination. [] These calculations revealed that the transition state leading to the major enantiomer benefits from a better steric fit and favorable π-π stacking interactions between the substrate and the catalyst framework. [] Additionally, ab initio calculations have been used to confirm the identity of the H2NCOCH=NH intermediate observed during the thermal decomposition of 2-azidoacetamide. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![21-[(2-Fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one](/img/structure/B1653285.png)

![tert-butyl N-(4-{[N'-(methoxycarbonyl)hydrazinecarbonyl]amino}phenyl)carbamate](/img/structure/B1653289.png)
![3-[(Difluoromethoxy)methyl]azetidine](/img/structure/B1653292.png)



![tert-butyl N-[(3-carbamoyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B1653297.png)
![5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B1653300.png)

![3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride](/img/structure/B1653302.png)
![Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B1653304.png)

![tert-butyl 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate](/img/structure/B1653308.png)